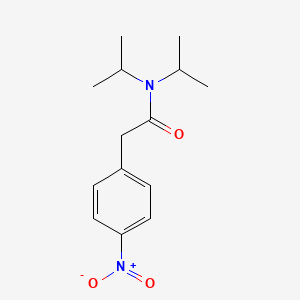![molecular formula C18H29N3O B5775425 N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide, commonly known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, lidocaine has become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the propagation of action potentials and thus blocks the transmission of pain signals. This mechanism of action is similar to that of other local anesthetics such as bupivacaine and procaine.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects beyond its local anesthetic properties. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Lidocaine also has anti-inflammatory properties and can inhibit the production of cytokines and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, and its effects are well characterized. However, there are also limitations to its use. Lidocaine can have off-target effects on other ion channels and receptors, which can complicate interpretation of results. Additionally, the concentration and duration of exposure required to achieve specific effects can vary depending on the experimental system.
Zukünftige Richtungen
There are many potential future directions for research involving lidocaine. One area of interest is the development of new local anesthetics with improved properties such as longer duration of action or reduced toxicity. Another area of interest is the use of lidocaine as a tool to study the role of ion channels and neurotransmitters in pain signaling and other physiological processes. Finally, lidocaine may have potential therapeutic applications beyond its use as a local anesthetic, such as in the treatment of inflammatory conditions or neurodegenerative diseases.
Synthesemethoden
The synthesis of lidocaine involves the reaction of 2,6-dimethylaniline with ethyl bromoacetate to form N-ethyl-2,6-dimethylaniline. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylaniline. Finally, this compound is reacted with chloroacetyl chloride to form lidocaine. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Lidocaine is widely used in scientific research, particularly in the fields of pharmacology and physiology. It is commonly used as a tool to study the effects of local anesthesia on nerve function and to investigate the mechanisms of action of other drugs. Lidocaine is also used as a model drug to study drug metabolism and drug interactions.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-21(5-2)16-9-10-17(15(3)13-16)19-18(22)14-20-11-7-6-8-12-20/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLJHDHIFCHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-2-piperidin-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
